A Technical Guide to the Physicochemical Properties of 4-(3-Chlorophenoxy)benzaldehyde
A Technical Guide to the Physicochemical Properties of 4-(3-Chlorophenoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and safety considerations for 4-(3-Chlorophenoxy)benzaldehyde (CAS No. 164522-90-1). As a substituted aromatic aldehyde, this compound serves as a potential intermediate in the synthesis of fine chemicals and pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of available data and field-proven analytical methodologies. We will delve into its structural identity, known physical properties, and the expected spectroscopic and chromatographic profiles. Furthermore, this guide outlines a validated, step-by-step protocol for purity assessment and characterization, underscoring the causality behind experimental choices to ensure scientific integrity.
Chemical Identity and Structure
4-(3-Chlorophenoxy)benzaldehyde is a bifunctional organic molecule featuring a benzaldehyde core linked to a 3-chlorophenoxy group via an ether bond. This unique substitution pattern dictates its chemical reactivity and physical properties. The aldehyde group is a versatile functional handle for various organic transformations, while the chlorinated phenoxy moiety influences its solubility, electronic properties, and potential biological activity.
Caption: Chemical Structure of 4-(3-Chlorophenoxy)benzaldehyde.
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(3-chlorophenoxy)benzaldehyde | N/A |
| CAS Number | 164522-90-1 | [1] |
| Molecular Formula | C₁₃H₉ClO₂ | [1][2] |
| Molecular Weight | 232.66 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C=O | [2] |
| InChI | 1S/C13H9ClO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | [4] |
| InChIKey | BGMYGFFWBQIXHN-UHFFFAOYSA-N | [2][4] |
Physicochemical Properties
The physical properties of 4-(3-Chlorophenoxy)benzaldehyde are primarily documented by chemical suppliers. It is essential to note that comprehensive experimental data for properties such as melting point, boiling point, and aqueous solubility are not widely available in peer-reviewed literature. The data presented here are based on catalog information.
| Property | Value | Conditions | Source(s) |
| Physical State | Liquid | Ambient Temperature | [5] |
| Purity (Assay) | ~95% | N/A | [4] |
| Density | 1.235 g/mL | 25 °C | [4] |
| Refractive Index (n_D) | 1.619 | 20 °C | [4] |
| Flash Point | Not Applicable | N/A | [4] |
Analytical Characterization Profile
A robust analytical characterization is critical for confirming the identity, purity, and stability of any chemical entity in a research or development setting. While specific, published spectra for this compound are scarce, its structure allows for a highly accurate prediction of its analytical profile based on established principles of spectroscopy and chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For 4-(3-Chlorophenoxy)benzaldehyde, both ¹H and ¹³C NMR are indispensable.
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Expected ¹H NMR Spectrum:
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Aldehyde Proton (CHO): A sharp singlet is expected in the highly deshielded region of the spectrum, typically between δ 9.9 and 10.1 ppm. This signal is diagnostic for the aldehyde functional group. A similar substituted benzaldehyde has shown this peak at 9.89 ppm[6].
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Aromatic Protons (Ar-H): A complex series of multiplets will appear between δ 6.8 and 8.0 ppm. The protons on the benzaldehyde ring will likely appear as two distinct doublets (an AA'BB' system), while the protons on the chlorophenoxy ring will present a more complex pattern due to their varied electronic environments. The total integration of the aromatic region should correspond to eight protons.
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-
Expected ¹³C NMR Spectrum:
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Carbonyl Carbon (C=O): The aldehyde carbon is expected to resonate significantly downfield, typically around δ 190-192 ppm.
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Aromatic Carbons (Ar-C): Multiple signals will be present in the δ 115-160 ppm range. The carbons directly attached to the oxygen (C-O) and chlorine (C-Cl) atoms will have characteristic shifts.
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Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. The spectrum is a molecular fingerprint based on the vibrational frequencies of covalent bonds.
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Expected Characteristic Absorptions:
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~1700 cm⁻¹ (strong): A sharp, intense peak characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde.
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~2820 cm⁻¹ and ~2720 cm⁻¹ (medium): Two distinct peaks, known as a Fermi doublet, characteristic of the C-H stretch of the aldehyde group.
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~1240 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether linkage.
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~1600-1450 cm⁻¹ (multiple, medium): C=C stretching vibrations within the aromatic rings.
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~700-800 cm⁻¹ (strong): C-Cl stretching vibration.
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Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight and can provide structural information through fragmentation analysis. High-resolution MS (HRMS) provides an exact mass, confirming the molecular formula.
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Expected Data: The molecular ion peak [M]⁺ should be observed at m/z 232, with a characteristic isotopic pattern [M+2]⁺ at m/z 234 (approximately one-third the intensity of the [M]⁺ peak) due to the presence of the ³⁷Cl isotope.
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Predicted Collision Cross Section (CCS): For advanced LC-MS applications, predicted CCS values can aid in compound identification.[2]
| Adduct | m/z (Calculated) | Predicted CCS (Ų) |
| [M+H]⁺ | 233.03639 | 146.4 |
| [M+Na]⁺ | 255.01833 | 156.4 |
| [M-H]⁻ | 231.02183 | 153.5 |
Chromatographic Purity Assessment
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for determining the purity of non-volatile organic compounds.[7] The method's trustworthiness comes from its ability to separate the main component from potential impurities arising from synthesis or degradation. A reversed-phase C18 column is typically effective for molecules of this polarity.
Caption: Standard HPLC-UV workflow for purity analysis.
Protocol: Purity Determination by Reversed-Phase HPLC-UV
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Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and deionized water (H₂O) in a 60:40 (v/v) ratio. Filter and degas the mobile phase prior to use.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 4-(3-Chlorophenoxy)benzaldehyde.
-
Dissolve in ACN in a 10 mL volumetric flask to create a 1.0 mg/mL stock solution.
-
Perform a 1:10 dilution with the mobile phase to obtain a 0.1 mg/mL working solution.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 254 nm.
-
Run Time: 15 minutes.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the working solution and record the chromatogram.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
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Safety, Handling, and Storage
Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information provided is synthesized from supplier safety data sheets (SDS) and should be considered the minimum standard for handling.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, a NIOSH/MSHA approved respirator with an appropriate filter is required.[10]
-
-
Handling and Storage:
-
Avoid contact with eyes, skin, and clothing.[8] Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8] The compound is classified under Storage Class 10 for combustible liquids.[4]
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Conclusion
4-(3-Chlorophenoxy)benzaldehyde is a valuable chemical intermediate with a well-defined, albeit not extensively published, set of physicochemical properties. Its identity and purity can be rigorously confirmed through a combination of standard analytical techniques, including NMR, IR, MS, and HPLC. The predictive data and representative protocols outlined in this guide provide a solid foundation for researchers to confidently handle, characterize, and utilize this compound in their synthetic and developmental workflows, ensuring both safety and scientific validity.
References
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4-(3-CHLOROPHENOXY)BENZALDEHYDE. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]
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3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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LC-MS-based Methods for Characterizing Aldehydes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Material Safety Data Sheet - 3-(4-Chlorophenoxy)benzaldehyde, 98%. (n.d.). Cole-Parmer. Retrieved January 22, 2026, from [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Retrieved January 22, 2026, from [Link]
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Colorimetric Recognition of Aldehydes and Ketones. (2017). University of Illinois. Retrieved January 22, 2026, from [Link]
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3-(4-CHLOROPHENOXY)BENZALDEHYDE | CAS 69770-20-3. (n.d.). Matrix Fine Chemicals. Retrieved January 22, 2026, from [Link]
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3-(4-CHLOROPHENOXY)BENZALDEHYDE. (n.d.). FDA Global Substance Registration System (GSRS). Retrieved January 22, 2026, from [Link]
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4-(3-Chlorophenoxy)benzaldehyde 95 164522-90-1. (n.d.). MilliporeSigma. Retrieved January 22, 2026, from [Link]
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Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (2024). MDPI. Retrieved January 22, 2026, from [Link]
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